N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline
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Overview
Description
N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline typically involves the reaction of 4-butyl-8-methyl-2-oxo-2H-chromen-7-ol with 2-bromo-propanoic acid, followed by coupling with norvaline. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like N,N’-carbonyldiimidazole .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, often involving rigorous purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester linkage, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline involves its interaction with specific molecular targets and pathways. The compound may inhibit bacterial DNA gyrase, leading to antimicrobial effects. It can also modulate inflammatory pathways by inhibiting key enzymes and cytokines .
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline
- N-{2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline
- N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide}
Uniqueness
N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline is unique due to its specific substitution pattern on the coumarin ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C22H29NO6 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
2-[2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxypropanoylamino]pentanoic acid |
InChI |
InChI=1S/C22H29NO6/c1-5-7-9-15-12-19(24)29-20-13(3)18(11-10-16(15)20)28-14(4)21(25)23-17(8-6-2)22(26)27/h10-12,14,17H,5-9H2,1-4H3,(H,23,25)(H,26,27) |
InChI Key |
MDBZMHWWCZQWBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NC(CCC)C(=O)O |
Origin of Product |
United States |
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